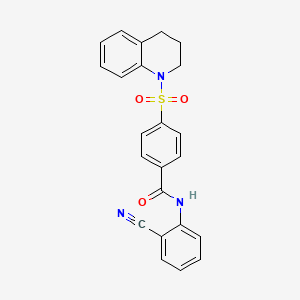
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (NCPTQ) is a synthetic organic compound that has been studied for its potential applications in laboratory experiments and scientific research. NCPTQ has a wide range of properties, including its ability to act as a catalyst, its ability to form complexes with metal ions, and its ability to interact with proteins. NCPTQ has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been studied for its potential applications in scientific research. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been shown to act as a catalyst in various reactions, including the hydrolysis of peptides, the hydrolysis of esters, and the hydrolysis of amides. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has also been used to form complexes with metal ions, which can be used to study the properties of the metal ions. In addition, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been studied for its ability to interact with proteins and other molecules, which can be used to study the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is not fully understood. However, it is believed that N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide acts as a catalyst in various reactions by forming complexes with metal ions and interacting with proteins and other molecules. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is also believed to have an affinity for certain molecules, which can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been studied for its biochemical and physiological effects. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been shown to have an inhibitory effect on the activity of certain enzymes, such as proteases and phosphatases. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has also been shown to have an inhibitory effect on the growth of certain types of bacteria. In addition, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been shown to have an inhibitory effect on the activity of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several advantages for laboratory experiments. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is relatively easy to synthesize, and it can be used to form complexes with metal ions, which can be used to study the properties of the metal ions. In addition, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has an affinity for certain molecules, which can be used to study the structure and function of proteins. However, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several limitations, such as its potential toxicity and its potential to interfere with certain biochemical and physiological processes.
Direcciones Futuras
There are a number of potential future directions for N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide research. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide could be used to study the structure and function of proteins, as well as to study the properties of metal ions. In addition, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide could be used to study the biochemical and physiological effects of certain compounds and drugs. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide could also be used to study the potential therapeutic effects of certain compounds and drugs. Finally, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide could be used to develop new catalysts for various reactions, such as the hydrolysis of peptides, the hydrolysis of esters, and the hydrolysis of amides.
Métodos De Síntesis
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can be synthesized using a variety of methods, including a reaction between a sulfonyl chloride and a quinoline derivative, a reaction between a sulfonyl chloride and a phenylhydrazine, and a reaction between a sulfonyl chloride and a nitrile. The synthesis of N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is relatively simple and can be accomplished in a few steps.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c24-16-19-7-1-3-9-21(19)25-23(27)18-11-13-20(14-12-18)30(28,29)26-15-5-8-17-6-2-4-10-22(17)26/h1-4,6-7,9-14H,5,8,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQZNLUTVPBQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B6582828.png)

![8-benzyl-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6582838.png)
![5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6582844.png)
![5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6582852.png)
![ethyl 4-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate](/img/structure/B6582861.png)

![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6582869.png)
![2-{4-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B6582878.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate](/img/structure/B6582910.png)
![methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6582914.png)
![N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6582917.png)
![N-butyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582924.png)
![N-(3-methylbutyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582944.png)